2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran
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Overview
Description
2-Methyl-3-(methylthio)-4,5-diphenylfuran is a heterocyclic compound that belongs to the furan family It is characterized by the presence of a furan ring substituted with methyl, methylthio, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(methylthio)-4,5-diphenylfuran typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-methyl-3-(methylthio)-4,5-diphenylfuran may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)-4,5-diphenylfuran undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols can replace the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of substituted furans with different functional groups.
Scientific Research Applications
2-Methyl-3-(methylthio)-4,5-diphenylfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which 2-methyl-3-(methylthio)-4,5-diphenylfuran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-3-(methylthio)-4,5-diphenylfuran can be compared with other similar compounds such as:
2-Methyl-3-(methylthio)furan: Similar structure but lacks the diphenyl groups.
2-Furfurylthiol: Contains a furan ring with a furfurylthio group instead of the methylthio group.
2-Acetylthiazol: Contains a thiazole ring instead of a furan ring and an acetyl group instead of the methylthio group
These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of 2-methyl-3-(methylthio)-4,5-diphenylfuran.
Properties
CAS No. |
88319-95-3 |
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Molecular Formula |
C18H16OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-4,5-diphenylfuran |
InChI |
InChI=1S/C18H16OS/c1-13-18(20-2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
DPUZLTIVQVAJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origin of Product |
United States |
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